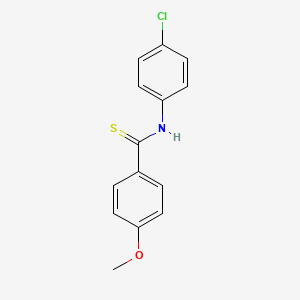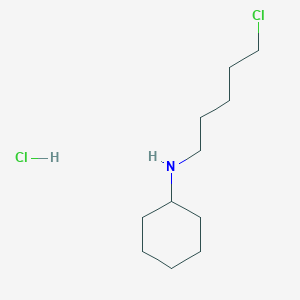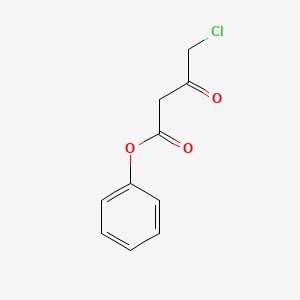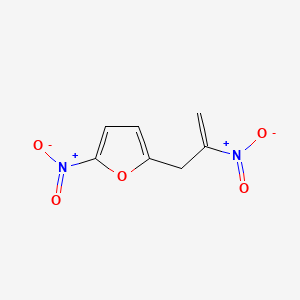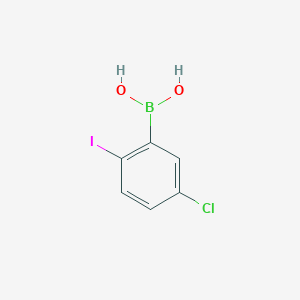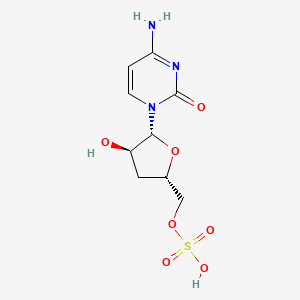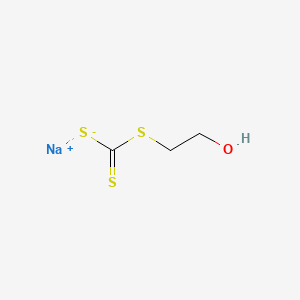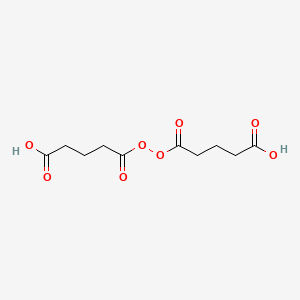
Pentanoic acid, 5,5'-dioxybis[5-oxo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Pentanoic acid, 5,5’-dioxybis[5-oxo-] can be synthesized through the oxidation of glutaric acid derivatives. One common method involves the reaction of glutaric acid with hydrogen peroxide under acidic conditions. The reaction typically requires a catalyst, such as sulfuric acid, to facilitate the formation of the peroxide bond.
Industrial Production Methods
Industrial production of pentanoic acid, 5,5’-dioxybis[5-oxo-] follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and concentration of reactants, to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Pentanoic acid, 5,5’-dioxybis[5-oxo-] undergoes various chemical reactions, including:
Oxidation: The peroxide bond in the compound makes it susceptible to further oxidation, leading to the formation of higher oxidation state products.
Reduction: Reduction of the peroxide bond can yield the corresponding alcohols or ketones.
Substitution: The carboxylic acid groups can participate in substitution reactions, forming esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alcohols or amines in the presence of catalysts (e.g., sulfuric acid) are employed.
Major Products
Oxidation: Higher oxidation state products, such as carboxylic acids or ketones.
Reduction: Alcohols or ketones.
Substitution: Esters or amides.
Applications De Recherche Scientifique
Pentanoic acid, 5,5’-dioxybis[5-oxo-] has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its role as an oxidizing agent.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism of action of pentanoic acid, 5,5’-dioxybis[5-oxo-] involves its ability to act as an oxidizing agent. The peroxide bond can undergo homolytic cleavage, generating free radicals that can initiate various chemical reactions. These free radicals can interact with molecular targets, leading to the formation of new chemical bonds and the modification of existing ones.
Comparaison Avec Des Composés Similaires
Similar Compounds
Glutaric acid: A precursor in the synthesis of pentanoic acid, 5,5’-dioxybis[5-oxo-].
Adipic acid: Another dicarboxylic acid with similar chemical properties.
Succinic acid: A related compound with a shorter carbon chain.
Uniqueness
Pentanoic acid, 5,5’-dioxybis[5-oxo-] is unique due to its peroxide bond, which imparts distinct chemical reactivity compared to other dicarboxylic acids. This unique structure makes it valuable in specific chemical reactions and applications.
Propriétés
Numéro CAS |
10195-54-7 |
|---|---|
Formule moléculaire |
C10H14O8 |
Poids moléculaire |
262.21 g/mol |
Nom IUPAC |
5-(4-carboxybutanoylperoxy)-5-oxopentanoic acid |
InChI |
InChI=1S/C10H14O8/c11-7(12)3-1-5-9(15)17-18-10(16)6-2-4-8(13)14/h1-6H2,(H,11,12)(H,13,14) |
Clé InChI |
AZCJWTGZSWIVHV-UHFFFAOYSA-N |
SMILES canonique |
C(CC(=O)O)CC(=O)OOC(=O)CCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


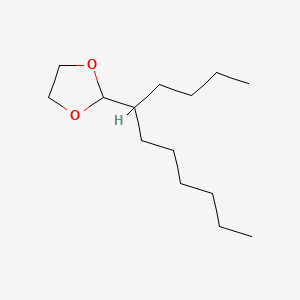
![1H-Pyrrole-2-carboxylic acid, 4-(4-chlorophenyl)-3-[3-[4-[4-[[[4-[[(1R)-3-(dimethylamino)-1-[(phenylthio)methyl]propyl]amino]-3-nitrophenyl]sulfonyl]amino]phenyl]-1-piperazinyl]phenyl]-5-ethyl-1-methyl-](/img/structure/B15175164.png)


